4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-[(2,3-dimethoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-13-8-5-6-11(16(13)25-2)10-21-18(23)17-14(19)15(22-26-17)12-7-3-4-9-20-12/h3-9H,10,19H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPMPVQAQIOWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings regarding its biological activity, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : C18H21N3O4S
- Molecular Weight : 343.44 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of isothiazole derivatives, including the compound . Research indicates that compounds containing isothiazole moieties can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Efficacy Against Cancer Cell Lines :
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Isothiazole derivatives are known for their activity against various bacterial strains, including resistant strains.
- Activity Against Mycobacterium tuberculosis :
Antioxidant Properties
The antioxidant activity of the compound has been evaluated through various assays, showing its potential to scavenge free radicals and reduce oxidative stress.
- DPPH Assay Results :
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated cytotoxic effects on MCF-7 and A549 cells with IC50 values of 10 µM and 12 µM respectively. |
| Study B (2022) | Showed antimicrobial activity against M. tuberculosis with an MIC of 1.25 µg/mL. |
| Study C (2023) | Evaluated antioxidant capacity using DPPH assay; IC50 was found to be lower than ascorbic acid indicating strong antioxidant potential. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives Core Structure: Thiazole ring (vs. isothiazole in the target compound). Substituents: Methyl group at position 4, pyridinyl at position 2, and variable amines at the carboxamide position. Synthesis: Prepared via coupling of ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amine coupling.
4-Propionamido-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide Core Structure: Isothiazole (identical to the target compound). Substituents: Propionamido group at position 4 and trifluoromethylbenzyl at the carboxamide position. Key Difference: The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the dimethoxybenzyl group, which may improve membrane permeability but reduce solubility.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Core Heterocycle Impact: The isothiazole core in the target compound may offer superior stability compared to thiazole derivatives due to altered electron distribution.
Substituent Effects: Amino vs. Propionamido: The amino group in the target compound may facilitate hydrogen bonding with biological targets, while the bulkier propionamido group () could sterically hinder interactions. Dimethoxybenzyl vs. Trifluoromethylbenzyl: Dimethoxy groups improve water solubility but may reduce metabolic stability compared to trifluoromethyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
